molecular formula C8H9ClN2 B11914839 2-(3-Aminophenyl)acetonitrile hydrochloride CAS No. 1129282-03-6

2-(3-Aminophenyl)acetonitrile hydrochloride

Cat. No.: B11914839
CAS No.: 1129282-03-6
M. Wt: 168.62 g/mol
InChI Key: ZLSZBBXIIWPIBK-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)acetonitrile hydrochloride is a nitrile-substituted aromatic amine with the molecular formula C₈H₈ClN₂. It serves as a key intermediate in pharmaceutical and materials chemistry, particularly in synthesizing compounds with electron-donating groups (EDGs) at the meta-position of the phenyl ring. Its nitrile group enables versatile reactivity, such as hydrolysis to carboxylic acids or participation in cyclization reactions . The hydrochloride salt enhances stability and solubility in polar solvents, making it suitable for laboratory-scale syntheses.

Properties

CAS No.

1129282-03-6

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-(3-aminophenyl)acetonitrile;hydrochloride

InChI

InChI=1S/C8H8N2.ClH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6H,4,10H2;1H

InChI Key

ZLSZBBXIIWPIBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CC#N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Aminophenyl)acetonitrile hydrochloride can be synthesized through several methods. One common method involves the reduction of 3-nitrophenylacetonitrile using iron powder and ammonium chloride in ethanol and water at 85°C for 1 hour. The reaction mixture is then filtered, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)acetonitrile hydrochloride involves its interaction with molecular targets through its amino and nitrile groups. These functional groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Comparison of Substituent Effects
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Reactivity Reference
2-(3-Aminophenyl)acetonitrile HCl -NH₂ (meta) C₈H₈ClN₂ 182.62 g/mol Precursor for EDG-functionalized drugs
2-[(3-Chlorophenyl)amino]acetonitrile -Cl (meta) C₈H₇ClN₂ 178.61 g/mol Industrial catalysis, agrochemicals
2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile HCl -OCH₃ (ortho, meta) C₁₀H₁₃ClN₂O₂ 228.68 g/mol CNS drug intermediates
2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile HCl -CF₃ (meta) C₉H₈ClF₃N₂ 236.62 g/mol Fluorinated bioactive molecules

Key Findings :

  • Electron-withdrawing groups (EWGs): Chloro (Cl) and trifluoromethyl (CF₃) substituents (e.g., ) reduce electron density, enhancing stability under acidic conditions but limiting nucleophilic reactivity compared to the amino group.
  • Electron-donating groups (EDGs) : Methoxy (OCH₃) groups increase electron density, improving interactions with biological targets (e.g., serotonin receptors) .

Functional Group Modifications

Table 2: Nitrile vs. Ester Derivatives
Compound Name Functional Group Molecular Formula Key Properties Applications Reference
2-(3-Aminophenyl)acetonitrile HCl Nitrile (-CN) C₈H₈ClN₂ High reactivity in cyclization Pharmaceutical intermediates
Methyl 2-(3-aminophenyl)acetate HCl Ester (-COOCH₃) C₉H₁₂ClNO₂ Improved hydrolytic stability Peptide mimetics
Ethyl 2-(3-aminophenyl)acetate HCl Ester (-COOCH₂CH₃) C₁₀H₁₄ClNO₂ Enhanced solubility in organic solvents Polymer chemistry

Key Findings :

  • Nitrile derivatives are preferred for reactions requiring nucleophilic attack (e.g., formation of heterocycles like benzothiazoles) .
  • Ester derivatives exhibit better shelf-life and are used in peptide synthesis or polymer crosslinking .

Complex Heterocyclic Derivatives

Table 3: Bioactive Heterocycles Derived from 3-Aminophenyl Scaffolds
Compound Name Heterocycle Key Structure Pharmacological Activity Reference
2-(3-Aminophenyl)benzothiazole Benzothiazole Anticancer, antimicrobial DNA intercalation
N-Glycopyranosylamines of 2-(3-aminophenyl)quinazolinone Quinazolinone Antidiabetic Glycosidase inhibition
2-(3-Acetylphenyl)isoindoline-1,3-dione Isoindoledione Anticonvulsant GABA receptor modulation

Key Findings :

  • The meta-aminophenyl group enhances binding to enzymes and receptors due to its planar geometry and hydrogen-bonding capability .
  • Quinazolinone derivatives (e.g., ) show higher metabolic stability than nitrile-based precursors.

Biological Activity

2-(3-Aminophenyl)acetonitrile hydrochloride, with the chemical formula CHClN and CAS number 1129282-03-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : Approximately 168.62 g/mol
  • Solubility : The hydrochloride form enhances solubility in water, which is crucial for biological assays.

Antitumor Activity

Research indicates that derivatives of aminophenyl compounds, including this compound, exhibit significant antitumor properties. For instance, studies have shown that similar compounds demonstrate efficacy against various cancer cell lines, suggesting a potential role in cancer therapy.

  • Mechanism of Action :
    • The compound may act by inhibiting specific pathways involved in tumor growth and proliferation. For example, it has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • In Vivo Studies :
    • In animal models, compounds structurally related to this compound have shown promising results. For instance, doses around 25-30 mg/kg were effective in reducing tumor size in xenograft models of breast and colon cancer .

Other Biological Activities

Besides antitumor effects, this compound may also exhibit other biological activities:

  • Antimicrobial Properties : Some studies suggest that aminophenyl derivatives can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics .
  • Inhibition of Enzymes : The compound has potential as an enzyme inhibitor, which could be useful in treating infections caused by resistant bacteria .

Case Study 1: Antitumor Efficacy

A study involving the administration of related aminophenyl compounds showed a significant reduction in tumor volume in murine models. The treatment led to a marked increase in apoptotic cells within the tumors, confirming the compound's role in inducing cell death .

Case Study 2: Antimicrobial Activity

In vitro tests indicated that this compound exhibited inhibitory effects on Acinetobacter species. The compound demonstrated a minimum inhibitory concentration (MIC) that was effective against resistant strains when used in combination with β-lactam antibiotics .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameCAS NumberAntitumor ActivityAntimicrobial ActivityUnique Features
2-(4-Aminophenyl)acetonitrile3544-25-0ModerateLowPara-amino group
3-Amino-2,5-dimethylbenzonitrile90557-28-1HighModerateAdditional methyl groups
2-(3-Aminophenyl)-2-methylpropanenitrile915394-29-5HighModerateBranched chain structure

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